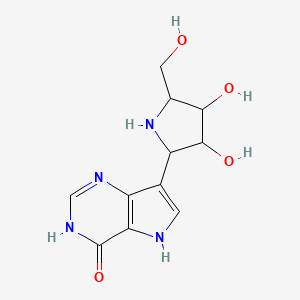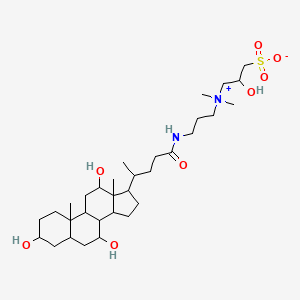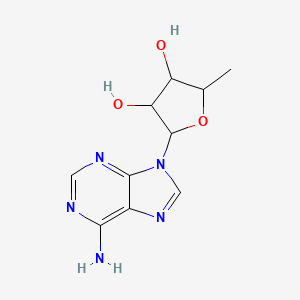
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct is a ruthenium-based compound with the empirical formula C41H30F6O5P2Ru. It is known for its application as a catalyst in various chemical reactions, particularly in the hydroacylation of alkynes and the vinylation of alcohols or aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct typically involves the reaction of ruthenium trichloride with triphenylphosphine and trifluoroacetic acid in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then recrystallized from methanol to obtain the methanol adduct .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. The key steps involve maintaining strict control over reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct undergoes several types of chemical reactions, including:
Hydroacylation: It catalyzes the addition of aldehydes to alkynes, forming β-unsaturated ketones.
Vinylation: It facilitates the addition of vinyl groups to alcohols or aldehydes.
Common Reagents and Conditions
Major Products
Hydroacylation: The major products are β-unsaturated ketones.
Vinylation: The major products are vinylated alcohols or aldehydes.
Scientific Research Applications
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct involves the coordination of the ruthenium center with the substrates, facilitating the formation of new chemical bonds. The ruthenium center acts as a Lewis acid, activating the substrates and lowering the activation energy for the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
- Carbonyldihydridotris(triphenylphosphine)ruthenium (II)
- Tris(triphenylphosphine)ruthenium (II) dichloride
- Bis(triphenylphosphine)ruthenium (II) dicarbonyl chloride
Uniqueness
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct is unique due to its ability to catalyze both hydroacylation and vinylation reactions efficiently. Its methanol adduct form also provides enhanced stability and solubility, making it a versatile catalyst in various chemical processes .
Properties
Molecular Formula |
C42H36F6O6P2Ru |
|---|---|
Molecular Weight |
913.7 g/mol |
IUPAC Name |
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;; |
InChI Key |
UKQAOHZHDWPBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13384826.png)

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxaMide, N-[(1S)-2-(diMethylaMino)-1-phenylethyl]-4,6-dihydro-6,6-diMethyl-3-[(2-Methylthieno[3,2-d]pyriMidin-4-yl)aMino]-](/img/structure/B13384840.png)
![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid](/img/structure/B13384850.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13384854.png)
![2-[[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]amino]-2-oxoacetic acid](/img/structure/B13384856.png)
![trilithium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate](/img/structure/B13384860.png)


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13384875.png)
![(3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide](/img/structure/B13384885.png)

![Methyl 2-{[(benzyloxy)carbonyl]amino}but-3-enoate](/img/structure/B13384897.png)
